Cas no 276860-60-7 (2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol)

2-(2R,6S)-2,6-Dimethylmorpholin-4-ylethan-1-ol is a chiral morpholine derivative characterized by its stereochemically defined structure, featuring (2R,6S) configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals where stereoselectivity is critical. Its morpholine ring and hydroxyl-functionalized side chain enhance solubility and reactivity, making it suitable for coupling reactions and chiral auxiliary applications. The rigid, dimethyl-substituted morpholine scaffold contributes to its stability and controlled reactivity, advantageous for asymmetric synthesis. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is commonly utilized in the development of bioactive molecules, including potential therapeutic agents.
2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol structure
276860-60-7 structure
Product Name:2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol
CAS No:276860-60-7
MF:C8H17NO2
MW:159.2260825634
CID:4643648
PubChem ID:53215760
Update Time:2025-05-22

2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
    • 2-((2S,6R)-2,6-dimethylmorpholino)ethanol, cis
    • 2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol
    • Inchi: 1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3/t7-,8+
    • InChI Key: VAFPVCCEXLHAGE-OCAPTIKFSA-N
    • SMILES: C(O)CN1C[C@@H](C)O[C@@H](C)C1

2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1236546-0.05g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
0.05g
$86.0 2023-06-08
Enamine
EN300-1236546-0.1g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
0.1g
$129.0 2023-06-08
Enamine
EN300-1236546-0.25g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
0.25g
$183.0 2023-06-08
Enamine
EN300-1236546-0.5g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
0.5g
$342.0 2023-06-08
Enamine
EN300-1236546-1.0g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
1g
$457.0 2023-06-08
Enamine
EN300-1236546-2.5g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
2.5g
$894.0 2023-06-08
Enamine
EN300-1236546-5.0g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
5g
$1322.0 2023-06-08
Enamine
EN300-1236546-10.0g
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis
276860-60-7 95%
10g
$1962.0 2023-06-08
Enamine
EN300-1236546-50mg
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol
276860-60-7 95.0%
50mg
$86.0 2023-10-02
Enamine
EN300-1236546-100mg
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol
276860-60-7 95.0%
100mg
$129.0 2023-10-02

2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Related Literature

Additional information on 2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol

2-(2R,6S)-2,6-Dimethylmorpholin-4-yl Ethan-1-ol: A Comprehensive Overview

The compound with CAS No. 276860-60-7, commonly referred to as 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.

Morpholine derivatives have long been recognized for their versatility in organic synthesis and medicinal chemistry. The 2-(2R,6S)-configuration of this compound introduces stereochemical complexity, which is often crucial for biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing pharmacokinetic profiles and minimizing adverse effects. The dimethyl substitution at positions 2 and 6 of the morpholine ring further enhances the molecule's stability and bioavailability.

The synthesis of 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess (ee) in the formation of the morpholine ring. This approach not only ensures the correct stereochemistry but also minimizes the environmental impact by reducing waste generation. The use of enantioselective catalysts has been a focal point in recent studies, with promising results reported in peer-reviewed journals.

One of the most exciting developments involving this compound is its application in drug delivery systems. The hydroxyl group at position 4 of the morpholine ring allows for functionalization, enabling the attachment of various bioactive molecules. This feature makes it an ideal candidate for designing prodrugs or targeted drug delivery agents. Recent research has demonstrated its potential as a carrier for anticancer drugs, where it enhances drug solubility and reduces systemic toxicity.

In terms of pharmacological activity, 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol has shown promise in modulating enzyme activity relevant to neurological disorders. Studies conducted on animal models suggest that it may inhibit key enzymes involved in neurodegenerative processes without causing significant side effects. These findings have sparked interest among pharmaceutical companies exploring new treatments for conditions such as Alzheimer's disease.

The morpholine backbone is also known for its ability to form stable macrocycles, which are valuable in supramolecular chemistry. Recent advancements in self-assembling systems have leveraged this property to create nanoscale structures with applications in sensing and catalysis. The inclusion of dimethyl groups further enhances the molecule's ability to participate in such systems by providing additional steric bulk and electronic modulation.

From an environmental standpoint, the synthesis and application of CAS No. 276860-60-7 align with green chemistry principles. The use of renewable feedstocks and energy-efficient reaction conditions has been emphasized in recent studies, reducing the overall carbon footprint associated with its production. This commitment to sustainability is crucial as industries strive to meet global environmental standards.

In conclusion, 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol represents a versatile platform for advancing organic synthesis and drug development. Its unique structure, combined with cutting-edge synthetic methods and applications across multiple fields, underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it stands poised to make significant contributions to both academic and industrial sectors.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd